1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

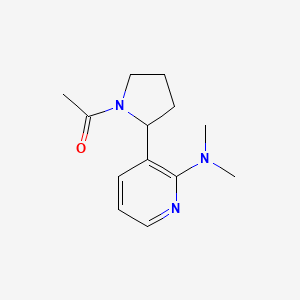

Structure

3D Structure

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-[2-[2-(dimethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C13H19N3O/c1-10(17)16-9-5-7-12(16)11-6-4-8-14-13(11)15(2)3/h4,6,8,12H,5,7,9H2,1-3H3 |

InChI Key |

SDYBDQQUPGYJMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=C(N=CC=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the dimethylamino group. The pyrrolidine ring is then constructed through cyclization reactions. The final step involves the formation of the ethanone group through acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction yields alcohols .

Scientific Research Applications

1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone with structurally related compounds:

Biological Activity

1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a dimethylamino group and a pyrrolidine moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C13H20N4O

- Molecular Weight : 248.32 g/mol

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The dimethylamino group is known to enhance lipophilicity, potentially improving membrane permeability and facilitating interaction with intracellular targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, in vitro assays have shown that derivatives of similar pyridine structures exhibit significant inhibitory effects against viral replication, particularly in the context of coronaviruses. Although specific data for this compound is limited, its structural analogs suggest a promising antiviral profile.

Anticancer Properties

Research indicates that compounds with similar structural features can influence cancer cell proliferation. For example, pyridine-based compounds have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Study 1: Antiviral Efficacy

A study investigating the antiviral properties of pyridine derivatives demonstrated that certain compounds exhibited EC50 values in the low nanomolar range against SARS-CoV-2. While direct data on this compound is not available, these findings suggest that its structural analogs may possess similar efficacy.

| Compound | EC50 (nM) | Target Virus |

|---|---|---|

| Compound A | 85.3 | SARS-CoV-2 |

| Compound B | 61.8 | MERS |

| Compound C | 317 | SARS-CoV-1 |

Study 2: Anticancer Activity

In a separate investigation focused on the anticancer activity of pyridine derivatives, several compounds were tested for their ability to inhibit cell growth in human cancer cell lines. The results indicated that modifications to the pyridine ring significantly affected potency.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 12.5 | A549 (Lung) |

| Compound E | 8.7 | HeLa (Cervical) |

| Compound F | 5.0 | MCF7 (Breast) |

Q & A

Q. What are the standard methods for characterizing the structural identity of 1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone?

- Methodological Answer : Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for detecting key functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, as demonstrated for analogous pyrrolidinone derivatives in crystallographic studies . Computational tools like PubChem’s InChIKey can cross-validate structural descriptors .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on SDS guidelines for structurally related compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a chemical fume hood to minimize inhalation risks .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents and moisture. Avoid exposure to light if the compound is photosensitive .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid flushing into drains .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :

- Route Selection : Prioritize methods with high atom economy, such as coupling reactions between pyrrolidine and pyridine precursors. For example, reductive amination or Ullmann-type couplings have been effective for similar tertiary amine-containing heterocycles .

- Catalysis : Screen palladium or copper catalysts for cross-coupling efficiency. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be controlled or analyzed?

- Methodological Answer :

- Chiral Resolution : Employ chiral stationary phases in HPLC or use chiral auxiliaries during synthesis. For example, asymmetric hydrogenation of imine intermediates may enforce stereoselectivity .

- Computational Modeling : Density functional theory (DFT) calculations can predict steric and electronic influences on stereochemistry. Compare computed NMR shifts with experimental data to validate configurations .

- SC-XRD : Resolve absolute configurations of crystalline intermediates, as shown in studies of related pyrrolidinone derivatives .

Q. What strategies are recommended for resolving contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Data Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., using Gaussian or ACD/Labs software). PubChem’s spectral libraries provide reference data for analogous compounds .

- Solvent Effects : Replicate analyses in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess peak shifting due to hydrogen bonding .

- Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo to enable peer validation .

Q. How can computational chemistry aid in predicting the reactivity or pharmacokinetic properties of this compound?

- Methodological Answer :

- Reactivity Prediction : Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes or receptors). Quantum mechanical calculations (DFT) can identify reactive sites, such as nucleophilic pyrrolidine nitrogen or electrophilic carbonyl groups .

- ADME Profiling : Tools like SwissADME predict absorption, distribution, metabolism, and excretion. Input the SMILES string (generated via PubChem ) to estimate logP, bioavailability, and metabolic stability.

Q. What experimental design considerations are critical for stability studies of this compound?

- Methodological Answer :

- Degradation Pathways : Conduct accelerated stability testing under varied conditions (pH, temperature, UV light). For example, monitor hydrolysis of the ethanone moiety via HPLC under acidic/basic conditions .

- Sample Handling : Store aliquots at -20°C to minimize thermal degradation, as organic degradation rates increase with temperature .

- Analytical Consistency : Use internal standards (e.g., deuterated analogs) in LC-MS to quantify degradation products accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.